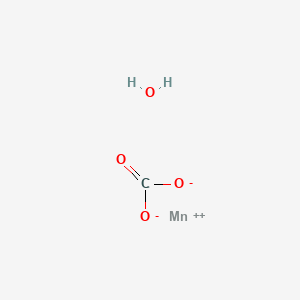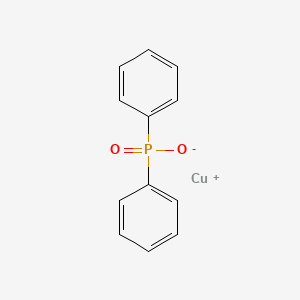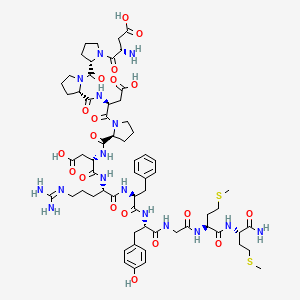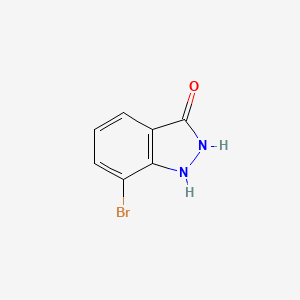
Carbonato de manganeso(II) hidratado
Descripción general
Descripción
Manganese(II) carbonate hydrate is a chemical compound with the formula MnCO₃·xH₂O. It is a pale pink, water-insoluble solid that occurs naturally as the mineral rhodochrosite. This compound is typically produced industrially and has various applications in different fields, including agriculture, medicine, and industry .
Aplicaciones Científicas De Investigación
Manganese(II) carbonate hydrate has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of other manganese compounds.
Biology: Investigated for its role in biological systems and its potential as a nutrient supplement.
Medicine: Used as a hematinic to treat manganese deficiency.
Industry: Employed as an additive in fertilizers to cure manganese-deficient crops, in ceramics as a glaze colorant and flux, and in concrete stains
Mecanismo De Acción
Target of Action
Manganese(II) carbonate hydrate primarily targets the biochemical processes in plants and certain microorganisms. It is used as an additive in plant fertilizers to cure manganese deficiency in crops . In microorganisms, it is involved in the Mn(II) oxidation process .
Mode of Action
Manganese(II) carbonate hydrate interacts with its targets by undergoing various chemical reactions. For instance, it is insoluble in water but hydrolyses upon treatment with acids to give water-soluble salts . Furthermore, Manganese(II) carbonate hydrate decomposes with the release of carbon dioxide at 200 °C to give MnO .
Biochemical Pathways
The biochemical pathways affected by Manganese(II) carbonate hydrate involve the formation of Manganese oxide through thermal decomposition . This process is significant in the production of cathode materials for electrochemical cells . In microorganisms, the Mn(II) oxidation process mediated by Manganese(II) carbonate hydrate is of importance .
Pharmacokinetics
It is known that the compound is insoluble in water, which may affect its absorption and distribution . Its decomposition at 200 °C could also influence its metabolism and excretion .
Result of Action
The action of Manganese(II) carbonate hydrate results in the formation of Manganese oxide, which is used in the production of dry-cell batteries and ferrites . In plants, it helps to cure manganese deficiency, thereby promoting healthy growth .
Action Environment
The action of Manganese(II) carbonate hydrate is influenced by environmental factors such as temperature and pH. Its decomposition occurs at 200 °C , and its solubility changes in the presence of acids . Therefore, the efficacy and stability of Manganese(II) carbonate hydrate can vary depending on these environmental conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Manganese(II) carbonate hydrate can be synthesized by treating aqueous solutions of manganese(II) nitrate with ammonia and carbon dioxide. This reaction leads to the precipitation of the faintly pink solid manganese(II) carbonate, which can then be hydrated to form manganese(II) carbonate hydrate. The side product, ammonium nitrate, is often used as a fertilizer .
Industrial Production Methods: Industrial production of manganese(II) carbonate hydrate involves the treatment of manganese(II) nitrate solutions with carbon dioxide and ammonia under controlled conditions. The resulting manganese(II) carbonate is then hydrated to form the hydrate compound. This method is efficient and widely used in the industry .
Análisis De Reacciones Químicas
Types of Reactions: Manganese(II) carbonate hydrate undergoes several types of chemical reactions, including:
Oxidation: When heated, manganese(II) carbonate decomposes to form manganese(II) oxide and carbon dioxide.
Reduction: It can be reduced to manganese metal under specific conditions.
Substitution: Reacts with acids to form water-soluble manganese salts.
Common Reagents and Conditions:
Oxidation: Heating at temperatures around 200°C.
Reduction: Requires a reducing agent such as hydrogen gas.
Substitution: Reacts with hydrochloric acid to form manganese(II) chloride and carbon dioxide.
Major Products Formed:
Oxidation: Manganese(II) oxide (MnO) and carbon dioxide (CO₂).
Reduction: Manganese metal (Mn).
Substitution: Manganese(II) chloride (MnCl₂) and carbon dioxide (CO₂).
Comparación Con Compuestos Similares
- Manganese(II) chloride (MnCl₂)
- Manganese(II) sulfate (MnSO₄)
- Manganese(II) acetate (Mn(CH₃COO)₂)
Comparison: Manganese(II) carbonate hydrate is unique due to its water-insolubility and its occurrence as the mineral rhodochrosite. Unlike manganese(II) chloride and manganese(II) sulfate, which are highly soluble in water, manganese(II) carbonate hydrate requires acidic conditions to dissolve. This property makes it particularly useful in applications where controlled release of manganese ions is desired .
Propiedades
IUPAC Name |
manganese(2+);carbonate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2O3.Mn.H2O/c2-1(3)4;;/h(H2,2,3,4);;1H2/q;+2;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RETNOKWGJNESQA-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)([O-])[O-].O.[Mn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2MnO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34156-69-9 | |
| Record name | Carbonic acid, manganese(2+) salt (1:1), hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.630 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[(3S)-4-[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]-3,3'-spirobi[1,2-dihydroindene]-4'-yl]-bis(3,5-ditert-butylphenyl)phosphane](/img/structure/B1593255.png)








